

Application Note: Orthogonal Functionalization of 5-Bromo-N3,N3-dimethylpyridine-2,3-diamine

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Compound of Interest

Compound Name: 5-Bromo-N3,N3-dimethylpyridine-2,3-diamine
CAS No.: 1335059-07-8
Cat. No.: B2984841

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Executive Summary & Structural Logic

Compound Identification:

- Name: **5-Bromo-N3,N3-dimethylpyridine-2,3-diamine**[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- CAS: 1335059-07-8[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Molecular Formula: C7H10BrN3[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Molecular Weight: 216.08 g/mol [\[3\]](#)[\[5\]](#)[\[6\]](#)

The Architectural Advantage: This pyridine scaffold offers a unique "Triad of Reactivity" that distinguishes it from the more common 2,3-diaminopyridine (DAP). While standard DAP is a precursor for fused imidazo[4,5-b]pyridines, the N3,N3-dimethyl variant is designed to prevent cyclization at the 3-position, thereby preserving the tertiary amine as a critical pharmacophore (e.g., for solubility or specific hydrophobic interactions) while directing chemical complexity to the 2-amino and 5-bromo positions.

It serves as a premier Hinge Binder Scaffold in kinase inhibitor discovery, where:

- C2-NH₂: Acts as a hydrogen bond donor (Hinge interaction).[4]
- C3-NMe₂: Acts as a steric gatekeeper or solvent-front solubilizer, preventing unwanted coplanarity or metabolic conjugation.[4]
- C5-Br: Serves as the vector for expanding into the hydrophobic back-pocket via cross-coupling.[4]

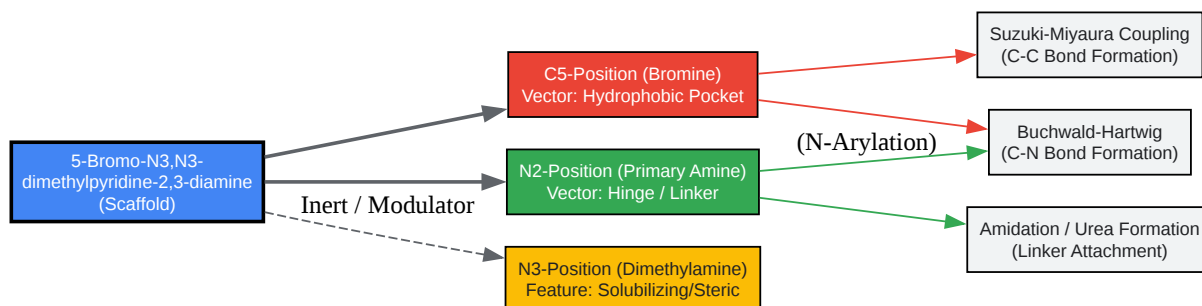
Reactivity Profile & Strategic Planning

The molecule possesses three distinct reactive vectors. Understanding their electronic interplay is crucial for high-yield synthesis.

Electronic Analysis

- The Pyridine Core: Electron-deficient, but significantly enriched by the two strong electron-donating groups (EDGs) at positions 2 and 3.[4]
- C5-Bromine: The bond is activated for oxidative addition (Pd⁰ insertion) due to the underlying pyridine electronegativity, though slightly deactivated by the para-amino group (N2).[4] Standard Suzuki conditions work, but ligands with high trans-effect (e.g., phosphines) are preferred.
- N2-Amine (Primary): Moderately nucleophilic.[4] It is less basic than a standard aniline due to the pyridine ring but more nucleophilic than a nitro-substituted analog. It is prone to bis-arylation if Buchwald conditions are not controlled.[4]
- N3-Amine (Tertiary): Sterically bulky.[4] It forces the N2-substituents out of plane and protects the C2-position from metabolic attack. It is chemically inert to acylation, serving as a stable anchor.

Reactivity Map (Graphviz Visualization)[4]



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Figure 1: Reactivity Map illustrating the orthogonal vectors of the scaffold.

Detailed Experimental Protocols

Protocol A: C5-Selective Suzuki-Miyaura Coupling

Objective: Install an aryl or heteroaryl group at the 5-position while leaving the 2-amino group intact.[4] Challenge: The free amine at C2 can poison Pd catalysts or participate in competing N-arylation. Solution: Use of a base-labile protecting group is not usually required if using robust precatalysts like Pd(dppf)Cl₂ or XPhos Pd G2.[4]

Materials:

- Substrate: **5-Bromo-N3,N3-dimethylpyridine-2,3-diamine** (1.0 equiv)
- Boronic Acid/Ester: R-B(OH)₂ (1.2 equiv)[4]
- Catalyst: Pd(dppf)Cl₂[4]·CH₂Cl₂ (5 mol%)
- Base: K₂CO₃ (2.0 M aqueous, 3.0 equiv)
- Solvent: 1,4-Dioxane (0.1 M concentration)[4]

Step-by-Step Procedure:

- Degassing: Charge a microwave vial or round-bottom flask with the substrate, boronic acid, and Pd catalyst. Seal and purge with Argon/Nitrogen for 5 minutes.
- Solvation: Add degassed 1,4-dioxane and the aqueous K_2CO_3 solution via syringe.
- Reaction: Heat to $90^\circ C$ for 4–12 hours. (Monitor via LCMS; look for consumption of Br-starting material, M+H 216/218).
 - Note: If microwave irradiation is used, heat to $110^\circ C$ for 30–45 mins.
- Work-up: Cool to RT. Dilute with EtOAc and water. Separate layers. Extract aqueous layer 2x with EtOAc.
- Purification: Dry organics over Na_2SO_4 , concentrate, and purify via Flash Chromatography (Gradient: 0–10% MeOH in DCM). The NMe_2 group makes the product polar; basic alumina or amine-functionalized silica can reduce streaking.

Protocol B: C2-Amino Functionalization (Urea Formation)

Objective: Convert the primary amine into a urea linker, common in kinase inhibitors (e.g., to pick up the DFG-asp residue).

Materials:

- Substrate: **5-Bromo-N3,N3-dimethylpyridine-2,3-diamine** (or the C5-coupled product)
- Isocyanate: $R-N=C=O$ (1.1 equiv)[4]
- Base: Diisopropylethylamine (DIPEA) (1.5 equiv) - Optional, usually not needed for isocyanates but helps if HCl salts are used.[4]
- Solvent: Anhydrous THF or DCM.

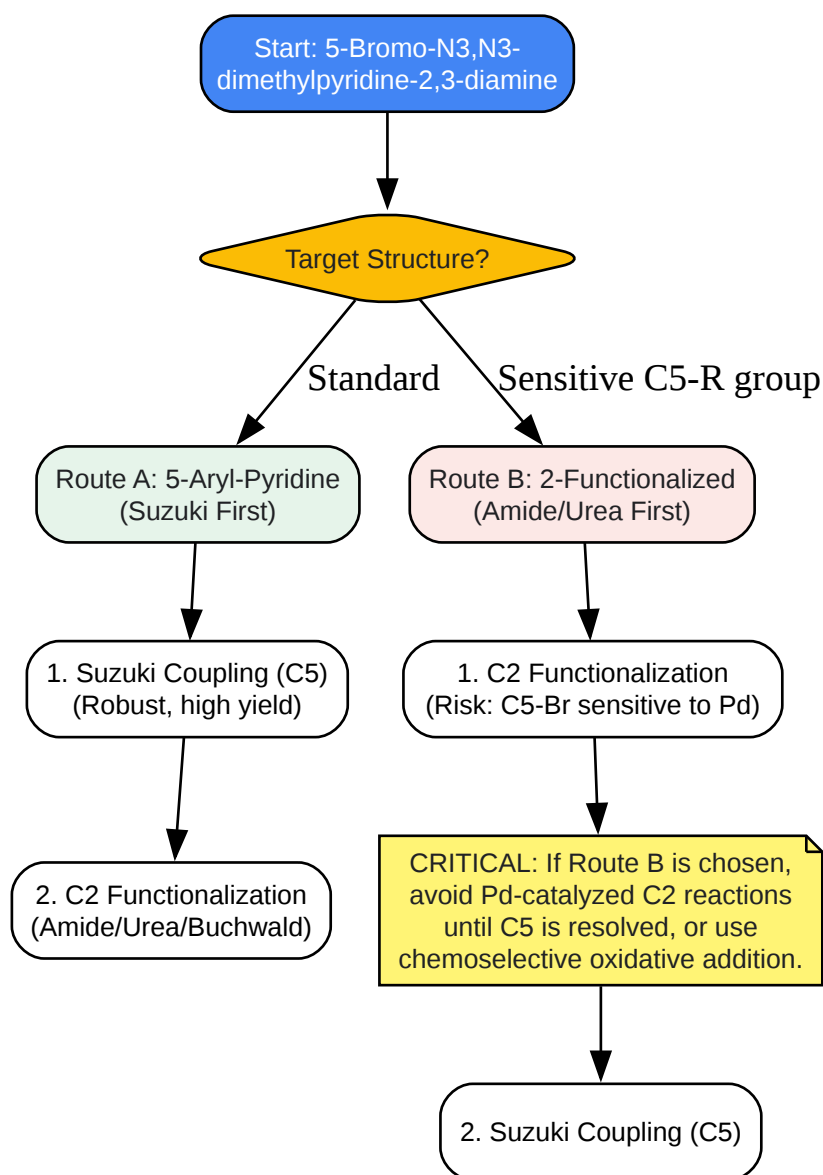
Step-by-Step Procedure:

- Dissolution: Dissolve the pyridine substrate in anhydrous THF (0.2 M) under Nitrogen.

- Addition: Cool to 0°C. Add the isocyanate dropwise.
- Equilibration: Allow to warm to RT and stir for 2–6 hours.
- Monitoring: Check for the disappearance of the amine. If the reaction is sluggish (due to steric bulk of the neighboring NMe₂), heat to 50°C.
- Quench: Add a scavenger resin (e.g., Trisamine) to remove excess isocyanate, or quench with MeOH.
- Isolation: Concentrate. If the product precipitates, filter and wash with Et₂O. Otherwise, column chromatography.^[7]

Synthesis Decision Tree

When designing a route, the order of operations is critical.



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Figure 2: Strategic workflow for library synthesis.

Comparative Data Table: Reaction Conditions

Transformation	Reagents	Catalyst/Ligand	Temp (°C)	Yield (Typical)	Notes
Suzuki Coupling (C5)	Aryl-B(OH) ₂ , K ₂ CO ₃	Pd(dppf)Cl ₂ or Pd(PPh ₃) ₄	80-100	75-90%	High tolerance; N2-amine does not require protection.[4]
Buchwald-Hartwig (C2)	Aryl-Halide, NaOtBu	Pd ₂ dba ₃ / Xantphos	100-110	50-70%	Challenging due to steric bulk of N3-Me ₂ . [4] Requires potent ligands (BrettPhos). [4]
Amidation (C2)	Acid Chloride, Pyridine	None	0 -> RT	85-95%	Very fast.[4] N3-Me ₂ acts as an internal base/catalyst.
SNAr (C5)	N/A	N/A	N/A	<5%	The C5-Br is not activated enough for SNAr unless strongly EWG groups are added.[4]

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